molecular formula C12H26Cl2N2 B12276256 1-Ethyl-[4,4']bipiperidinyl dihydrochloride

1-Ethyl-[4,4']bipiperidinyl dihydrochloride

Cat. No.: B12276256
M. Wt: 269.25 g/mol
InChI Key: DITGJCQRCYSRJU-UHFFFAOYSA-N
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Description

1-Ethyl-[4,4']bipiperidinyl dihydrochloride is a bicyclic amine derivative featuring two piperidine rings connected at the 4,4'-positions, with an ethyl substituent at the 1-position of one piperidine ring.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26Cl2N2

Molecular Weight

269.25 g/mol

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperidine;dihydrochloride

InChI

InChI=1S/C12H24N2.2ClH/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11;;/h11-13H,2-10H2,1H3;2*1H

InChI Key

DITGJCQRCYSRJU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the lone pair on the bipiperidine nitrogen attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide or ethyl iodide). A base such as potassium carbonate or triethylamine is often employed to deprotonate the amine, enhancing nucleophilicity.

Example Protocol:

  • Starting Material : 4,4'-Bipiperidine (1 eq) dissolved in anhydrous tetrahydrofuran (THF).
  • Ethylating Agent : Ethyl bromide (1.2 eq) added dropwise at 0°C.
  • Base : Potassium carbonate (2 eq) introduced to maintain a pH >10.
  • Temperature : Reflux at 70°C for 12 hours.
  • Workup : Filtration to remove salts, followed by solvent evaporation.

Yield Optimization :

  • Excess ethylating agent (1.5 eq) improves conversion but risks diethylation.
  • Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

Reductive Amination Approaches

Reductive amination offers an alternative pathway, particularly useful when starting from ketone intermediates. This method involves condensing an amine with a carbonyl compound followed by reduction.

Stepwise Procedure

  • Condensation : React 4-piperidone with ethylamine in methanol, catalyzed by acetic acid.
  • Reduction : Introduce sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate.
  • Isolation : Acid-base extraction to isolate the free base.

Critical Parameters :

  • pH Control : Maintain pH ~6 using acetic acid to favor imine formation without hydrolyzing the borohydride.
  • Solvent Choice : Methanol or ethanol balances solubility and reduction efficiency.

Comparative Data :

Parameter Condition 1 Condition 2
Solvent Methanol THF
Reducing Agent NaBH3CN NaBH4
Yield 78% 42%

Salt Formation and Purification Techniques

Conversion of the free base to the dihydrochloride salt is crucial for stability and solubility. This step involves treating the amine with hydrochloric acid.

Protocol for Salt Formation

  • Free Base Dissolution : Dissolve 1-ethyl-[4,4']bipiperidinyl in diethyl ether.
  • Acid Addition : Add concentrated HCl (2 eq) dropwise at 0°C.
  • Precipitation : Filter the resulting solid and wash with cold ether.
  • Drying : Vacuum-dry the product at 40°C for 24 hours.

Purity Considerations :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to achieve >95% purity.
  • Analytical Validation : Confirm salt stoichiometry via elemental analysis or ion chromatography.

Comparative Analysis of Synthetic Routes

A comparative evaluation of alkylation versus reductive amination highlights trade-offs in cost, yield, and scalability.

Performance Metrics :

Method Yield Purity Scalability
Alkylation 65–75% 90–95% High
Reductive Amination 70–78% 85–92% Moderate

Key Insights :

  • Alkylation is preferred for large-scale production due to simpler workup.
  • Reductive amination offers higher yields but requires stringent pH control.

Challenges and Mitigation Strategies

Common Issues:

  • Diethylation Byproducts : Addressed by using stoichiometric ethylating agents and low temperatures.
  • Hydrolysis of Intermediates : Minimized by anhydrous conditions and inert atmospheres.
  • Salt Hygroscopicity : Controlled via airtight packaging and desiccants.

Chemical Reactions Analysis

1-Ethyl-[4,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Applications Overview

Field Application
Pharmaceutical Development Serves as an important intermediate in synthesizing agents targeting neurological disorders.
Biochemical Research Used in receptor binding studies and enzyme inhibition to understand biological pathways.
Material Science Contributes to the creation of novel polymers and materials for improved coatings and adhesives.
Analytical Chemistry Aids in developing methods for detecting and quantifying related compounds for quality control.

Pharmaceutical Development

1-Ethyl-[4,4']bipiperidinyl dihydrochloride is utilized as a precursor in the synthesis of various therapeutic agents. Its structural properties allow it to interact effectively with biological targets, enhancing drug efficacy and specificity for conditions such as depression and anxiety disorders .

Case Study: Neuropharmacological Research
Research indicates that derivatives of this compound can modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. In studies involving animal models, administration of related compounds led to significant changes in monoamine levels, indicating potential therapeutic effects for mood disorders .

Biochemical Research

The compound plays a crucial role in studies examining receptor interactions and enzyme activities. By understanding how this compound binds to various receptors, researchers can develop targeted therapies that minimize side effects while maximizing therapeutic benefits .

Example: Receptor Binding Studies
In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes associated with neurodegenerative diseases, showcasing its potential as a lead compound for drug development.

Material Science

In material science, this compound is explored for its ability to create specialized polymers with unique properties. Its bipiperidine structure allows it to act as a versatile building block in polymer chemistry.

Application: Coatings and Adhesives
Research has shown that incorporating this compound into polymer matrices can significantly improve adhesion properties and resistance to environmental degradation .

Analytical Chemistry

The unique structure of this compound facilitates the development of analytical methods for quality control in pharmaceutical manufacturing. Its reactivity enables the creation of derivatives that can be used as standards in various analytical techniques.

Example: Detection Methods
Studies have indicated that this compound can be utilized in chromatographic methods to separate and quantify related piperidine derivatives effectively .

Mechanism of Action

The mechanism of action of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 1-ethyl-[4,4']bipiperidinyl dihydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
4,4'-Bipiperidine dihydrochloride C₁₀H₂₂Cl₂N₂ 241.20 None High water solubility; logP = -1.34; CYP enzyme inhibition potential
1-Methyl-4,4'-bipiperidine dihydrochloride C₁₁H₂₄Cl₂N₂ 259.23 Methyl at 1-position Increased lipophilicity (logP ~ -0.8); enhanced BBB permeability
4-Propylpiperidine hydrochloride C₈H₁₈ClN 179.69 Propyl at 4-position Moderate solubility in ethanol; logP = 1.82
o-Tolidine dihydrochloride C₁₄H₁₈Cl₂N₂ 285.21 Aromatic dimethyl groups Water-soluble carcinogen; used in colorimetric assays
Key Observations:
  • Substituent Effects : Alkyl substituents (e.g., methyl, ethyl, propyl) enhance lipophilicity, which may improve blood-brain barrier (BBB) penetration but reduce aqueous solubility. For example, 1-methyl substitution increases logP by ~0.5 compared to the unsubstituted 4,4'-bipiperidine dihydrochloride .
  • Toxicity Profile: Aromatic analogs like o-tolidine dihydrochloride (CAS 612-82-8) are carcinogenic due to benzidine-like structures, whereas aliphatic bipiperidines are generally safer .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability:
  • 1-Methyl-4,4'-bipiperidine dihydrochloride may exhibit altered metabolic pathways due to steric hindrance from the methyl group, though specific data are lacking .
Solubility and Bioavailability:
  • Unsubstituted 4,4'-bipiperidine dihydrochloride has high water solubility (>10 mg/mL), making it suitable for injectable formulations. Ethyl or propyl substitutions may reduce solubility but improve membrane permeability .
  • 4-Propylpiperidine hydrochloride (logP = 1.82) demonstrates moderate solubility in organic solvents, favoring oral bioavailability .

Biological Activity

1-Ethyl-[4,4']bipiperidinyl dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound belongs to the class of bipiperidine derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₈Cl₂N₂
  • Molecular Weight : 253.19 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the cholinergic system. It acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), which play a crucial role in various central nervous system (CNS) functions including memory, attention, and motor control .

Table 1: Biological Activity Summary

Activity Description Reference
Muscarinic Receptor Modulation Enhances cholinergic signaling through mAChRs, impacting cognitive functions.
Dopamine Transporter Interaction Exhibits selective binding to dopamine transporters (DAT), indicating potential for addiction treatment.
Neuroprotective Effects Demonstrated neuroprotective properties in models of neurodegeneration.
Potential Antidepressant Effects May influence serotonin pathways alongside dopamine modulation.

Case Studies and Research Findings

  • Muscarinic Receptor Modulation : A study highlighted the compound's ability to selectively enhance the activity of M1 mAChRs, which are implicated in cognitive processes such as learning and memory. This modulation was shown to have therapeutic potential in conditions like Alzheimer's disease .
  • Dopamine Transporter Selectivity : Research indicated that this compound exhibits high selectivity for the dopamine transporter compared to the serotonin transporter. This selectivity suggests its potential use in treating disorders related to dopamine dysregulation, such as Parkinson's disease and addiction .
  • Neuroprotective Studies : In models of neurodegeneration, this compound demonstrated significant protective effects against neuronal cell death induced by toxic agents. These findings support its potential application in neuroprotective therapies .

Q & A

Q. What are the recommended synthesis protocols for 1-Ethyl-[4,4']bipiperidinyl dihydrochloride?

Methodological Answer: The synthesis of dihydrochloride salts of bipiperidinyl derivatives typically involves alkylation or nucleophilic substitution reactions under controlled conditions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine in alkaline conditions, followed by reduction and treatment with hydrochloric acid to form the dihydrochloride salt . Adapting this protocol, this compound could be synthesized via alkylation of bipiperidine with ethyl halides, followed by HCl salt formation. Key parameters include:

  • Reagent ratios : Stoichiometric excess of ethylating agent (e.g., ethyl bromide).
  • Temperature : 80–100°C for efficient alkylation .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer: Characterization should include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the ethyl and bipiperidinyl backbone (e.g., δ 1.2–1.4 ppm for ethyl CH3_3, δ 2.5–3.5 ppm for piperidinyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H24_{24}N2_2Cl2_2 requires m/z ~ 283.1 for [M-Cl]+^+) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Safety protocols for dihydrochloride salts include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
  • Storage : In airtight containers under dry, dark conditions (20–25°C) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating its use in aqueous-phase reactions. However, the chloride counterions may act as ligands in transition-metal-catalyzed reactions. For example, in reductive cross-electrophile coupling (CEC), chloride can coordinate with Ni or Pd catalysts, altering reaction pathways . To mitigate interference:

  • Additive screening : Use silver salts (e.g., AgNO3_3) to precipitate chloride ions.
  • Catalyst optimization : Employ chloride-tolerant catalysts like dtbbpy-Ni complexes .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer: Variability arises from incomplete alkylation or salt formation. Mitigation strategies include:

  • Process analytical technology (PAT) : In-line FTIR to monitor reaction progress in real-time .
  • Stoichiometric control : Ensure a 1.2:1 molar ratio of ethylating agent to bipiperidine to drive alkylation to completion .
  • Salt crystallization optimization : Use anti-solvent precipitation (e.g., adding diethyl ether to ethanolic solutions) for consistent crystal morphology .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect the compound’s biological activity?

Methodological Answer: The ethyl group enhances lipophilicity, potentially increasing membrane permeability compared to methyl analogs. For example, dihydrochloride salts of LSD1 inhibitors show improved bioavailability when substituted with ethyl groups due to increased logP values . Key assessments include:

  • In vitro assays : Measure IC50_{50} against target enzymes (e.g., monoamine oxidases).
  • Molecular docking : Compare binding affinities of ethyl vs. methyl derivatives to active sites .

Q. How can researchers resolve contradictions in stability data across studies (e.g., pH sensitivity)?

Methodological Answer: Contradictions often arise from differences in storage conditions or analytical methods. To resolve:

  • Forced degradation studies : Expose the compound to varied pH (2–12), temperature (40–60°C), and light to identify degradation pathways .
  • Analytical harmonization : Use standardized HPLC protocols (e.g., USP <621> for column specifications) .
  • Cross-lab validation : Collaborate with multiple labs to replicate stability profiles under controlled conditions .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS, incorporating chloride ions in solvent models .
  • Density functional theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites for reactivity .
  • QSAR modeling : Corrogate structural descriptors (e.g., Hammett constants) with activity data from PubChem bioassays .

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